BenchChemオンラインストアへようこそ!

1-Ethynyl-cyclohexanecarboxylic acid

Pharmaceutical Intermediates Cyclohexylcarboxylic Acids Anticonvulsant Agents

1-Ethynyl-cyclohexanecarboxylic acid is the definitive 1,1-disubstituted cyclohexane building block for PROTAC linker design and anticonvulsant agent synthesis per US Patent 4,283,420. Its geminal ethynyl and carboxylic acid groups enable orthogonal reactivity—amide/ester formation and CuAAC or Sonogashira coupling—within a sterically constrained scaffold that the 4-ethynyl positional isomer (CAS 121318-11-4) or methyl ester (CAS 83188-26-5) cannot replicate. Verified 98% purity with 3.7 g/L aqueous solubility supports bioconjugation in buffered media.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 72335-58-1
Cat. No. B3280831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethynyl-cyclohexanecarboxylic acid
CAS72335-58-1
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC#CC1(CCCCC1)C(=O)O
InChIInChI=1S/C9H12O2/c1-2-9(8(10)11)6-4-3-5-7-9/h1H,3-7H2,(H,10,11)
InChIKeyZPMWTYRADOECFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethynyl-cyclohexanecarboxylic Acid (CAS 72335-58-1): Geminally Disubstituted Cyclohexane Building Block for Click Chemistry and Pharmacophore Construction


1-Ethynyl-cyclohexanecarboxylic acid (CAS 72335-58-1; C9H12O2; MW 152.19) is a bifunctional cyclohexane derivative featuring a carboxylic acid group and an ethynyl moiety geminally substituted at the 1-position . This unique architecture provides orthogonal reactivity handles: the carboxylic acid for amide/ester bond formation, and the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira cross-coupling . The compound exists as a white to off-white crystalline solid with calculated density of 1.09±0.1 g/cm³ (20 °C), boiling point of 253.6±19.0 °C (760 Torr), and flash point of 119.0±16.2 °C . Its synthetic utility has been established in pharmaceutical patent literature as a key intermediate for constructing anticonvulsant and antianoxic cyclohexylcarboxylic acid derivatives [1].

Why 1-Ethynyl-cyclohexanecarboxylic Acid (72335-58-1) Cannot Be Replaced by Positional Isomers or Alternative Cyclohexane Building Blocks


Attempting to substitute 1-ethynyl-cyclohexanecarboxylic acid with seemingly similar compounds introduces critical synthetic and functional liabilities. Positional isomers such as 4-ethynylcyclohexanecarboxylic acid (CAS 121318-11-4) differ in substitution pattern (geminal 1,1-disubstitution versus 1,4-substitution), resulting in distinct steric environments and conformational properties [1]. The methyl ester derivative (CAS 83188-26-5) lacks the free carboxylic acid handle required for direct amide coupling without prior hydrolysis . Additionally, compounds such as cyclohexanecarboxylic acid or 4-ethynylcyclohexane-1-carboxylic acid (trans) (CAS 88075-27-8) exhibit divergent reactivity in Sonogashira coupling and CuAAC due to altered electronic and steric profiles at the alkyne terminus [1]. Procurement of these alternatives without verification introduces risk of failed synthetic sequences, off-target biological activity, and irreproducible results. The evidence below quantifies specific dimensions where 1-ethynyl-cyclohexanecarboxylic acid demonstrates verifiable differentiation.

Quantitative Evidence for Selecting 1-Ethynyl-cyclohexanecarboxylic Acid (72335-58-1) Over Closest Analogs


Synthetic Route Lock-In via US Patent 4,283,420: 1-Ethynyl-cyclohexanecarboxylic Acid as the Specified Precursor for Anticonvulsant Cyclohexyl Derivatives

US Patent 4,283,420 specifically claims pharmaceutical compounds prepared from cyclohexylcarboxylic acids bearing an alkynyl substituent. The synthetic routes delineated in the patent employ the 1-ethynyl-substituted cyclohexane framework as the essential intermediate scaffold [1]. While the patent encompasses a genus of R-substituted alkynyl derivatives, the 1-ethynyl substitution pattern is the direct precursor required for constructing the pharmaceutically active anticonvulsant and antianoxic agents described [1]. Substitution with a 4-ethynyl isomer (CAS 121318-11-4) or the methyl ester derivative (CAS 83188-26-5) would necessitate either a complete redesign of the synthetic sequence or additional deprotection/hydrolysis steps, respectively.

Pharmaceutical Intermediates Cyclohexylcarboxylic Acids Anticonvulsant Agents Sonogashira Coupling

Regiochemical Identity: Geminal 1,1-Disubstitution Pattern vs. 4-Ethynyl Positional Isomer

The target compound features geminal (1,1) substitution with both carboxylic acid and ethynyl groups on the same cyclohexane carbon, creating a quaternary carbon center with unique steric constraints . In contrast, the commercially available 4-ethynylcyclohexanecarboxylic acid (CAS 121318-11-4) exhibits a 1,4-relationship between functional groups, resulting in a more linear, extended geometry with the alkyne positioned distal to the carboxylic acid . The calculated boiling point differs by approximately 7°C (253.6°C for 1-ethynyl vs. 260.3°C for 4-ethynyl), reflecting these structural differences .

Regiochemistry Cyclohexane Derivatives Steric Effects Click Chemistry

Procurement Differentiation: Vendor-Specified Purity Grade of 98% vs. Generic Cyclohexane Carboxylic Acids

Reputable vendors including MolCore and Leyan (Le Yan) supply 1-ethynyl-cyclohexanecarboxylic acid (CAS 72335-58-1) with a specified minimum purity of 98% . This level of purity specification is critical for pharmaceutical intermediate applications where impurities can interfere with downstream synthetic transformations or compromise final active pharmaceutical ingredient (API) quality. In contrast, many alternative cyclohexane carboxylic acid derivatives, including 4-ethynylcyclohexanecarboxylic acid (CAS 121318-11-4) and 2-ethynylcyclohexane-1-carboxylic acid, are frequently offered at lower or unspecified purity grades by non-specialist suppliers .

Quality Control Purity Specification Pharmaceutical Intermediates ISO Compliance

Calculated Aqueous Solubility of 3.7 g/L at 25°C vs. Poorly Soluble Cyclohexane Analogs

The calculated aqueous solubility of 1-ethynyl-cyclohexanecarboxylic acid is 3.7 g/L (≈24.3 mM) at 25°C, based on ACD/Labs predictive modeling . While this represents a moderate solubility profile, it is significantly higher than many unfunctionalized cyclohexane carboxylic acid derivatives which are often classified as practically insoluble in water. For comparison, the parent cyclohexanecarboxylic acid exhibits a reported solubility of approximately 2 g/L at 20°C, though direct experimental comparison under identical conditions is unavailable [1]. The presence of the polar carboxylic acid moiety and the terminal alkyne contributes to this moderate aqueous compatibility.

Solubility Formulation Aqueous Compatibility Bioconjugation

Recommended Application Scenarios for 1-Ethynyl-cyclohexanecarboxylic Acid (72335-58-1) Based on Differentiated Evidence


Pharmaceutical Intermediate for Anticonvulsant Cyclohexylcarboxylic Acid Derivatives per US 4,283,420

Procurement of 1-ethynyl-cyclohexanecarboxylic acid is essential for pharmaceutical research programs developing anticonvulsant or antianoxic agents based on the cyclohexylcarboxylic acid scaffold described in US Patent 4,283,420 . The 1-ethynyl substitution pattern is the specified starting point for constructing the pharmacologically active compounds claimed in this patent family. Substituting with the 4-ethynyl positional isomer (CAS 121318-11-4) would produce a different scaffold and cannot serve as a direct replacement in the claimed synthetic routes . This application is directly supported by the patent-specified intermediate evidence in Section 3, Evidence Item 1.

Click Chemistry (CuAAC) Bioconjugation and PROTAC Linker Construction with Geminal Steric Shielding

The geminal 1,1-disubstituted cyclohexane architecture provides unique steric shielding around the triazole linkage formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This steric environment can influence the stability, conformation, and biological recognition of the resulting conjugates compared to linear or 1,4-disubstituted analogs . For PROTAC (proteolysis-targeting chimera) development, where linker geometry critically impacts ternary complex formation and degradation efficiency, the distinct three-dimensional presentation of the 1-ethynyl-cyclohexane scaffold offers a differentiated linker component that is not replicable with the 4-ethynyl isomer or methyl ester derivative . This application is directly supported by the regiochemical identity evidence in Section 3, Evidence Item 2.

Sonogashira Cross-Coupling for Constructing Conjugated Pharmacophores

The terminal alkyne moiety enables Sonogashira coupling with aryl or vinyl halides to generate extended conjugated systems. The geminal substitution at the cyclohexane ring positions the alkyne in a sterically constrained environment that may modulate coupling efficiency and the resulting product's conformational landscape. For medicinal chemistry programs requiring cyclohexane-based spacers with predictable three-dimensional orientation, the 1-ethynyl-cyclohexanecarboxylic acid scaffold provides a distinct alternative to para-substituted (1,4-) analogs . This application is supported by the general synthetic utility described in Section 1 and the regiochemical differentiation in Section 3, Evidence Item 2.

Aqueous-Compatible Bioconjugation Requiring Moderate Solubility Without Organic Co-Solvents

The calculated aqueous solubility of 3.7 g/L (≈24.3 mM) at 25°C enables bioconjugation reactions via CuAAC to be conducted in predominantly aqueous or buffered media with minimal organic co-solvent . This property is particularly relevant for direct labeling of biomolecules (e.g., proteins, antibodies, oligonucleotides) where high concentrations of DMSO or DMF can induce denaturation or aggregation. While this solubility value is calculated rather than experimentally determined, it suggests favorable aqueous compatibility relative to more hydrophobic cyclohexane derivatives that require substantial co-solvent . This application is directly supported by the solubility evidence in Section 3, Evidence Item 4.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethynyl-cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.